CPI-637 Achieves >700-Fold Selectivity Over BET Bromodomains, Surpassing GNE-272 and SGC-CBP30 in Selectivity Window Width
CPI-637 exhibits a selectivity window of >700-fold between CBP (IC50 = 0.03 μM) and BRD4 BD-1 (IC50 = 11.0 μM) in TR-FRET assays [1]. This exceeds the selectivity of GNE-272, which achieves a 650-fold window (CBP IC50 = 0.02 μM; BRD4 IC50 = 13 μM) in the same assay format [2]. SGC-CBP30 provides only 40- to 250-fold selectivity over BRD4(1) and BRD4(2), respectively . The wider selectivity window of CPI-637 reduces the probability of confounding BET-mediated transcriptional effects in cellular experiments where CBP/EP300-specific biology is under investigation.
| Evidence Dimension | Selectivity fold over BET bromodomains (BRD4) |
|---|---|
| Target Compound Data | CBP IC50 = 0.03 μM; BRD4 IC50 = 11.0 μM; >700-fold selectivity |
| Comparator Or Baseline | GNE-272: CBP IC50 = 0.02 μM, BRD4 IC50 = 13 μM, 650-fold selectivity; SGC-CBP30: CBP IC50 = 0.021 μM, BRD4(1) IC50 = 0.84 μM, 40-fold selectivity |
| Quantified Difference | CPI-637: >700-fold vs GNE-272: 650-fold; CPI-637: >700-fold vs SGC-CBP30: 40-fold (17.5× wider selectivity window than SGC-CBP30) |
| Conditions | TR-FRET assays with isolated recombinant bromodomains; N > 3 independent experiments |
Why This Matters
For studies requiring exclusive CBP/EP300 bromodomain targeting with minimal BET interference, CPI-637's wider selectivity window provides cleaner pharmacological dissection than SGC-CBP30, and at least equivalent selectivity to GNE-272.
- [1] Taylor, A. M., et al. ACS Med. Chem. Lett. 2016, 7 (5), 531–536. Table 3: CPI-637 CBP TR-FRET IC50 = 0.03 μM; BRD4 BD-1 IC50 = 11.0 μM. View Source
- [2] Romero, F. A., et al. J. Med. Chem. 2016, 59 (24), 11310–11325. GNE-272: CBP TR-FRET IC50 = 0.02 μM; BRD4 IC50 = 13 μM; 650-fold selectivity. View Source
